![molecular formula C7H5N5O2 B2873624 5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid CAS No. 1433888-37-9](/img/structure/B2873624.png)
5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid
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Overview
Description
5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid is a compound that belongs to the class of tetrazoles. Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis
The molecular formula of 5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid is C7H5N5O2 with a molecular weight of 191.15 . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications
Click Chemistry Synthesis
Tetrazoles are pivotal in click chemistry, offering eco-friendly synthesis routes. The compound’s reactivity allows for the creation of various derivatives with significant medicinal and pharmaceutical applications. Its synthesis often involves water as a solvent, under moderate conditions, which is non-toxic, cost-effective, and yields high-quality products .
Molecular Docking Studies
The tetrazole ring is commonly used in molecular docking, a crucial tool in computational structural biology and drug design. It helps in identifying the interaction between drugs and biological molecules, which is essential in pharmacogenomics .
Antifungal and Antimicrobial Applications
Derivatives of tetrazoles, including 5-(tetrazol-1-yl)pyridine-2-carboxylic acid , have shown effectiveness against a range of pathogens. They exhibit antifungal and antimicrobial activities, making them valuable in developing new therapeutic agents .
Anticancer Activity
Tetrazole derivatives have been identified to possess anticancer properties. They are used in synthesizing compounds that show activity against various cancer cell lines, potentially offering new avenues for cancer treatment .
Biological Activity Enhancement
The introduction of a tetrazole moiety into pharmaceutical compounds can enhance their biological activity. This is due to the tetrazole’s ability to stabilize negative charges through delocalization, which is beneficial in drug development .
Material Science Applications
The unique electronic properties of tetrazoles make them suitable for material science applications. They can form stable metallic compounds and molecular complexes, which are useful in creating new materials with desired properties .
Organic Catalysts
Tetrazoles can act as organic catalysts due to their electron density and ability to undergo various chemical reactions. This makes them valuable in synthetic organic chemistry for facilitating different types of chemical transformations .
Pharmacophore Design
In drug discovery, tetrazoles serve as pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction. They help in designing drugs that can effectively target and bind to biological receptors .
Safety And Hazards
Future Directions
The future directions of research on 5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid could involve further exploration of its medicinal and pharmaceutical applications, given the important role that tetrazole and its derivatives play in these fields . Additionally, further investigation into its synthesis methods, chemical reactions, and mechanism of action could yield valuable insights .
properties
IUPAC Name |
5-(tetrazol-1-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)6-2-1-5(3-8-6)12-4-9-10-11-12/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBXKGRNDXEWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=NN=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid |
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